![molecular formula C21H20FN3O2 B1230051 1-[1-[(4-Fluorophenyl)methyl]-5-methyl-2-oxo-3-pyridinyl]-3-(phenylmethyl)urea](/img/structure/B1230051.png)
1-[1-[(4-Fluorophenyl)methyl]-5-methyl-2-oxo-3-pyridinyl]-3-(phenylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-[(4-fluorophenyl)methyl]-5-methyl-2-oxo-3-pyridinyl]-3-(phenylmethyl)urea is a pyridone.
Aplicaciones Científicas De Investigación
Metabolic Pathways and Molecular Structures
- Metabolism and Structural Analysis : A study on LY654322, structurally related to 1-[1-[(4-Fluorophenyl)methyl]-5-methyl-2-oxo-3-pyridinyl]-3-(phenylmethyl)urea, revealed insights into its metabolism, leading to an unusual diimidazopyridine metabolite. This research utilized advanced analytical methodologies to characterize the metabolite, contributing to the understanding of the compound's metabolic pathways (Borel et al., 2011).
Chemical Synthesis and Biological Activities
Synthesis of Related Urea Derivatives : A study focused on synthesizing and evaluating 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives for their antiproliferative activity against various cancer cell lines. This research highlights the potential of similar urea compounds in the development of new anticancer agents (Feng et al., 2020).
Nonlinear Optical Properties : Research into molecular complexation for nonlinear optics included the study of urea derivatives. This provides insights into the use of similar compounds in the development of materials with desirable optical properties (Muthuraman et al., 2001).
Pharmacological Applications
Role in Orexin Receptor Mechanisms : A compound structurally similar to the subject molecule was evaluated for its effects on compulsive food consumption in a binge eating model, suggesting potential pharmacological applications in treating eating disorders (Piccoli et al., 2012).
Antagonists for Neuropeptide Y5 Receptor : Pyrrolidinyl phenylurea derivatives, which share a structural motif with the compound , were synthesized and evaluated as antagonists for the neuropeptide Y5 receptor, indicating possible therapeutic uses in conditions influenced by this receptor (Fotsch et al., 2001).
Propiedades
Fórmula molecular |
C21H20FN3O2 |
|---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
1-benzyl-3-[1-[(4-fluorophenyl)methyl]-5-methyl-2-oxopyridin-3-yl]urea |
InChI |
InChI=1S/C21H20FN3O2/c1-15-11-19(24-21(27)23-12-16-5-3-2-4-6-16)20(26)25(13-15)14-17-7-9-18(22)10-8-17/h2-11,13H,12,14H2,1H3,(H2,23,24,27) |
Clave InChI |
LQSAJWOWCPMLDA-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=O)C(=C1)NC(=O)NCC2=CC=CC=C2)CC3=CC=C(C=C3)F |
SMILES canónico |
CC1=CN(C(=O)C(=C1)NC(=O)NCC2=CC=CC=C2)CC3=CC=C(C=C3)F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


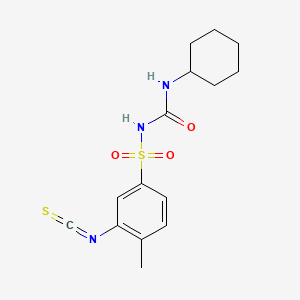


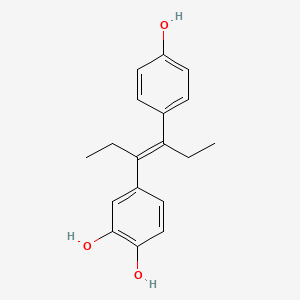
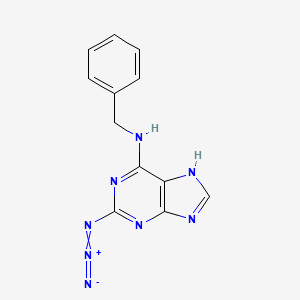
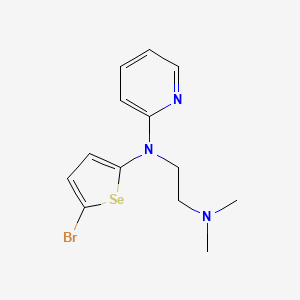
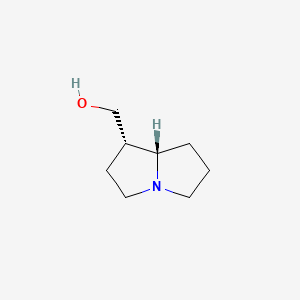


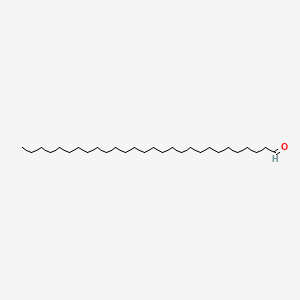
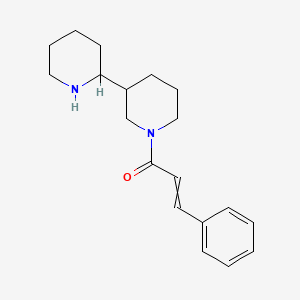
![3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione](/img/structure/B1229989.png)
![1-(2-Ethyl-6-methylphenyl)-3-[(1-methyl-2-pyrrolyl)methyl]thiourea](/img/structure/B1229991.png)
![2-[[2-(1-Adamantyl)-2-oxoethyl]thio]-6-amino-4-(4-chlorophenyl)pyridine-3,5-dicarbonitrile](/img/structure/B1229992.png)
